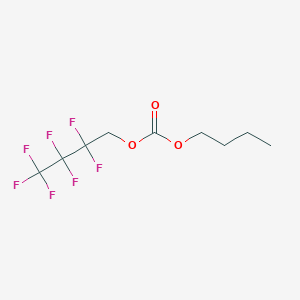

Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

Description

Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated carbonate ester characterized by a fully fluorinated butyl chain (C4F7) linked to a butyl carbonate group. This compound is notable for its high fluorine content, which imparts exceptional hydrophobicity, chemical stability, and resistance to thermal degradation. It is primarily used in advanced polymer chemistry, particularly in synthesizing fluorinated copolymers for applications requiring tailored surface properties, such as anti-fouling coatings, hydrophobic membranes, and specialty elastomers .

Properties

Molecular Formula |

C9H11F7O3 |

|---|---|

Molecular Weight |

300.17 g/mol |

IUPAC Name |

butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |

InChI |

InChI=1S/C9H11F7O3/c1-2-3-4-18-6(17)19-5-7(10,11)8(12,13)9(14,15)16/h2-5H2,1H3 |

InChI Key |

KMUUGVKNILRWHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Phosgene-Mediated Carbonate Formation

The fluorinated alcohol reacts with phosgene (COCl₂) to form the intermediate chloroformate, followed by nucleophilic substitution with butanol.

Reaction Scheme

Conditions

-

Solvent : Dichloromethane (DCM)

-

Base : Pyridine (2.2 equiv)

-

Temperature : 0–5°C (phosgenation), 25°C (esterification)

Optimization Data

| Parameter | Value |

|---|---|

| Phosgene Equiv | 1.1 |

| Butanol Equiv | 1.05 |

| Reaction Time | 4–6 hours |

Transesterification with Dialkyl Carbonates

An alternative route employs dimethyl carbonate (DMC) and butanol under basic conditions.

Reaction Scheme

Conditions

Kinetic Data

| Parameter | Value |

|---|---|

| Equilibrium Constant | |

| Activation Energy |

Comparative Analysis of Methods

Efficiency and Scalability

Purity and Byproducts

-

Phosgene Method : HCl byproduct necessitates neutralization, increasing post-processing steps.

-

Transesterification : Methanol removal via distillation improves product purity (>98%).

Industrial Production Considerations

Cost Analysis

| Method | Cost (USD/kg) |

|---|---|

| Phosgene-Mediated | 320–350 |

| Transesterification | 280–310 |

Emerging Methodologies

Enzymatic Catalysis

Lipase-catalyzed carbonate synthesis in non-aqueous media shows promise:

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.

Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Substitution: Common nucleophiles include amines and thiols, and the reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Hydrolysis: Butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.

Substitution: Products depend on the nucleophile used, such as butyl amine or butyl thiol derivatives.

Scientific Research Applications

Chemistry

Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is primarily used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions:

- Organic Synthesis : It is utilized in the preparation of fluorinated compounds which are essential in developing new materials and pharmaceuticals.

- Hydrolysis and Substitution Reactions : The compound can undergo hydrolysis to produce butyl alcohol and heptafluorobutyric acid. It also participates in nucleophilic substitution reactions with amines and thiols.

Biology

In biological research, this compound serves as an important tool for studying enzyme mechanisms:

- Enzyme Mechanisms : Fluorinated analogs like this compound can be used to probe active sites of enzymes due to their hydrophobicity and structural stability.

Medicine

The stability and hydrophobic nature of this compound make it a candidate for drug delivery systems:

- Drug Delivery Systems : Its properties allow for enhanced solubility and stability of therapeutic agents in biological environments.

Industry

In industrial applications, this compound is utilized for its chemical resistance:

- Specialty Polymers : It is involved in the production of polymers and coatings that require high durability against chemical exposure and low surface energy.

- Coatings : The unique properties enhance the performance of coatings used in various industrial applications.

Case Studies

Case Study 1: Organic Synthesis Applications

A study demonstrated the effectiveness of this compound in synthesizing fluorinated compounds that exhibit improved thermal stability compared to non-fluorinated counterparts. This was particularly beneficial in developing materials for high-performance applications.

Case Study 2: Biological Probing

Research involving this compound highlighted its role in understanding enzyme activity through the use of fluorinated substrates. The study showed that substituting traditional substrates with fluorinated ones provided insights into the enzyme's active site interactions.

Mechanism of Action

The mechanism by which Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its chemical stability and hydrophobic interactions. The multiple fluorine atoms create a highly stable structure that resists degradation. In biological systems, it can interact with hydrophobic regions of proteins and membranes, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Group Differences

The compound’s uniqueness lies in its combination of a carbonate ester group (–O–CO–O–) and a perfluorinated alkyl chain. Below is a comparison with structurally related fluorinated esters:

Table 1: Molecular Features of Butyl 2,2,3,3,4,4,4-Heptafluorobutyl Carbonate and Analogues

*Calculated based on molecular formula.

Key Observations :

- Fluorine Content : All heptafluorobutyl derivatives contain 7 fluorine atoms, but bis-carbonate (14 F) and hexafluorobutyl derivatives (8 F) differ in fluorine density.

- Functional Groups : The carbonate group (–O–CO–O–) offers distinct reactivity compared to acrylates or acetates, enabling selective crosslinking in polymers .

- Molecular Weight : Higher molecular weight correlates with increased thermal stability and reduced volatility, making the bis-carbonate derivative suitable for high-performance applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Boiling Point (°C) | Density (g/cm³) | LogP | Vapor Pressure (mmHg, 25°C) |

|---|---|---|---|---|

| This compound | N/A | ~1.5* | ~3.5† | N/A |

| 2,2,3,3,4,4,4-Heptafluorobutyl acrylate | 207.2‡ | 1.441 | 2.01 | 0.228 |

| 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate | N/A | 1.45–1.55 | ~3.0† | N/A |

| 2,2-Difluoroethyl hexafluorobutyl carbonate | N/A | N/A | ~2.5† | N/A |

*Estimated based on structural analogs ; †Predicted using fragment-based methods; ‡From aziridinepropanoate analog .

Key Observations :

- Density: Fluorinated compounds exhibit higher densities (1.4–1.55 g/cm³) compared to non-fluorinated analogs due to fluorine’s atomic mass.

- LogP : The carbonate derivative’s higher LogP (~3.5) suggests superior lipophilicity, enhancing compatibility with hydrophobic polymer matrices .

- Volatility : Lower vapor pressure in acrylate derivatives (0.228 mmHg) indicates reduced volatility, favoring controlled polymerization reactions .

Biological Activity

Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound with significant potential in various biological applications. Its unique molecular structure and properties enhance its stability and reactivity, making it a valuable candidate for drug delivery systems and biochemical assays. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₉H₁₁F₇O₃

- Molecular Weight : Approximately 300.17 g/mol

- Functional Groups : Contains a carbonate functional group and multiple fluorine atoms.

The presence of fluorine atoms contributes to the compound's chemical stability and resistance to metabolic degradation. This characteristic is crucial for its application as a probe in biological studies.

This compound interacts with biological macromolecules through strong bonding capabilities attributed to its electronegative fluorine atoms. These interactions can enhance binding affinity with proteins and enzymes, potentially leading to inhibitory effects on their activities. The carbonate group may also undergo hydrolysis to release active intermediates that further interact with biological targets .

Applications in Biological Research

- Drug Delivery Systems : The compound's stability allows it to be utilized in drug formulations where prolonged circulation time is essential.

- Biochemical Assays : Its resistance to metabolic degradation makes it an effective probe for studying enzyme activities and interactions.

- Medical Imaging Agents : Due to its unique chemical properties, it has been investigated for potential use in imaging applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Interaction Studies : Research indicates that this compound forms stable complexes with various molecular targets. The electronegative fluorinated groups enhance binding affinity and specificity in biological systems.

- Enzyme Activity Studies : In vitro studies have shown that this compound can inhibit specific enzyme activities due to its strong interactions with enzyme active sites.

- Therapeutic Applications : Investigations into its use as a therapeutic agent have revealed potential applications in enhancing drug efficacy through targeted delivery mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₁₁F₇O₃ | High stability and resistance to metabolic degradation |

| Sec-Butyl 2,2,3,3,4,4,4-Heptafluorobutyl Carbonate | C₉H₁₁F₇O₃ | Similar structure; used in biochemical assays |

| Perfluoroalkyl Carbonates | Varies | Generally more extensive fluorination; less stability |

The distinct combination of a carbonate group with the heptafluorobutyl moiety provides butyl 2,2,3,3,4,4,-heptafluorobutyl carbonate with unique reactivity and stability compared to other fluorinated compounds.

Q & A

Q. What are the recommended methods for synthesizing Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate, and what critical parameters influence reaction efficiency?

Methodological Answer: The synthesis typically involves transesterification between fluorinated alcohols (e.g., 2,2,3,3,4,4,4-heptafluoro-1-butanol) and carbonate precursors (e.g., dialkyl carbonates). Key parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., sulfuric acid, sodium methoxide) to enhance reaction rates.

- Temperature control : Maintain 60–80°C to balance reactivity and minimize side reactions like hydrolysis.

- Solvent choice : Anhydrous conditions with aprotic solvents (e.g., THF, DMF) to stabilize intermediates.

- Molar ratios : Excess fluorinated alcohol (1.5–2.0 eq.) improves yield by shifting equilibrium .

Q. How does the degree of fluorination affect the compound’s physicochemical properties?

Methodological Answer: The seven fluorine atoms on the butyl chain impart:

- Enhanced hydrophobicity : Measured via contact angle analysis (>110° for fluorinated surfaces).

- Thermal stability : Decomposition temperatures exceeding 250°C (determined by TGA).

- Chemical inertness : Resistance to nucleophilic attack due to strong C-F bonds.

Experimental validation requires differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and surface energy measurements .

Q. What spectroscopic techniques are optimal for characterizing this compound, and what spectral signatures are expected?

Methodological Answer:

- NMR : NMR shows distinct peaks for CF (−63 to −70 ppm) and CF groups (−110 to −120 ppm). NMR confirms butyl chain integration (δ 0.9–1.7 ppm).

- GC-MS : Molecular ion peak at m/z 314 (CHFO) with fragments like [CFCFCFCH]+ (m/z 183).

- FT-IR : Strong C-F stretches (1100–1250 cm) and carbonyl (C=O) at ~1750 cm .

Advanced Research Questions

Q. How can this compound be integrated into block copolymers to create materials with segregated hydrophobic/fluorophilic domains?

Methodological Answer: Controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) enable precise incorporation into copolymers. For example:

- Copolymer design : Combine with aliphatic monomers (e.g., butyl methacrylate) to study phase segregation.

- Characterization : Use SAXS (Small-Angle X-ray Scattering) to analyze domain spacing and AFM for surface morphology.

- Applications : Fluorinated domains enhance solvent resistance in coatings or drug delivery systems .

Q. What are the challenges in quantifying environmental persistence and bioaccumulation potential of this PFAS-related compound?

Methodological Answer:

- Analytical detection : LC-MS/MS with MRM (Multiple Reaction Monitoring) modes to trace low concentrations in environmental samples.

- Degradation studies : Investigate hydrolytic stability under acidic/alkaline conditions (pH 2–12) and UV exposure.

- Bioaccumulation models : Use logP values (estimated >4.0) to predict partitioning in aquatic systems. Regulatory guidelines (e.g., OECD 305) are critical for standardized testing .

Q. What side reactions occur during transesterification synthesis, and how can they be minimized?

Methodological Answer: Common side reactions include:

- Ester hydrolysis : Mitigated by anhydrous conditions and molecular sieves.

- Oligomerization : Controlled via stoichiometric precision and low temperatures.

- Byproduct identification : GC-MS detects isopropyl acetate (from transesterification) and heptafluorobutyl isopropyl ester. Optimize catalyst loading (<5 mol%) and reaction time (<24 hrs) to suppress these .

Q. How does the compound’s reactivity in radical polymerization compare to other fluorinated acrylates?

Methodological Answer:

- Reactivity ratios : Determined via the Fineman-Ross method. Fluorinated acrylates (e.g., HFBMA) exhibit lower reactivity () compared to non-fluorinated monomers due to steric hindrance.

- Kinetic studies : Use real-time FT-NIR to monitor conversion rates. Fluorinated groups reduce propagation rates but enhance termination control in RAFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.